molecular formula C20H17FN4O B5574539 4-(2-fluoro-4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine

4-(2-fluoro-4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B5574539
M. Wt: 348.4 g/mol
InChI Key: UJPHJKZJWFJBQD-UHFFFAOYSA-N
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Description

4-(2-fluoro-4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine is a useful research compound. Its molecular formula is C20H17FN4O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.13863934 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

The structural complexity of "4-(2-fluoro-4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine" lends itself to studies focusing on chemical synthesis and reactivity. For example, the Ullman Methoxylation process has been utilized in the preparation of related halogen compounds and heterocyclic structures, showcasing the compound's potential in synthetic organic chemistry for constructing complex molecules with specific functionalities (Ragan et al., 2003).

Photophysical Properties for Sensor Development

The compound's structural framework, incorporating pyridinyl and methoxyphenyl groups, contributes to distinct photophysical properties. These have been explored for the development of fluorescent pH sensors, where modifications in the molecular structure lead to pH-dependent absorptions and emissions. This suggests a promising application in the design of sensitive and selective chemical sensors for environmental or biological monitoring (Hu et al., 2013).

Hydrogen-Bond Basicity and Coordination Chemistry

Investigations into the hydrogen-bond basicity of secondary amines, including those related to "this compound," highlight the compound's utility in understanding non-covalent interactions critical in coordination chemistry and supramolecular assemblies. These studies provide a basis for designing new materials and catalysts with tailored properties for specific reactions or applications (Graton et al., 2001).

Metal Complex Formation and Magnetic Behavior

The ability of related ligands to form polynuclear spin crossover complexes with metals, as observed in studies involving pyridinylmethylamine derivatives, indicates the potential for "this compound" in the development of materials with switchable magnetic properties. This application is particularly relevant in the field of molecular electronics and information storage, where the control of magnetic states at the molecular level is a key objective (Boldog et al., 2009).

Properties

IUPAC Name

4-(2-fluoro-4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c1-26-14-4-5-15(18(21)9-14)17-10-19(25-20-16(17)6-8-23-20)24-12-13-3-2-7-22-11-13/h2-11H,12H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPHJKZJWFJBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NC3=C2C=CN3)NCC4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.